molecular formula C9H6N2O3 B1414878 5-(Pyridin-3-yl)oxazole-4-carboxylic acid CAS No. 1083224-10-5

5-(Pyridin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B1414878
CAS No.: 1083224-10-5
M. Wt: 190.16 g/mol
InChI Key: PKMQJMXWFIAFBO-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a pyridine ring attached to an oxazole ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization under acidic conditions to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-3-yl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters and amides.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted oxazole derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)oxazole-4-carboxylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems due to its fluorescence properties.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 5-(Pyridin-3-yl)oxazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

5-(Pyridin-3-yl)oxazole-4-carboxylic acid is similar to other heterocyclic compounds such as 5-(Pyridin-3-yl)isophthalic acid and 5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid. its unique combination of a pyridine ring, oxazole ring, and carboxylic acid group sets it apart. These similar compounds may have different applications and properties due to variations in their molecular structures.

Properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMQJMXWFIAFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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